4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O4/c1-9-15(17(25)22-13-5-3-2-4-12(13)20)16(23-18(26)21-9)10-6-7-11(19)14(8-10)24(27)28/h2-8,16H,1H3,(H,22,25)(H2,21,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPAIMKZGPZKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ester to Carboxylic Acid
The benzyl ester intermediate undergoes alkaline hydrolysis. Source reports using 2N NaOH in ethanol/water (1:1) at 60°C for 2 hours, achieving 89–92% yield of the carboxylic acid derivative.
Coupling with 2-Fluoroaniline
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-fluoroaniline in dry dichloromethane. Source details analogous amidation reactions using:
- Acyl chloride (1.2 equiv)
- 2-Fluoroaniline (1.0 equiv)
- Triethylamine (2.0 equiv) as base
Reaction at 0–5°C for 4 hours followed by room temperature stirring yields the target carboxamide (72–78%).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Source and describe microwave-enhanced Biginelli reactions, reducing reaction times from hours to minutes:
- Power : 300–600 W
- Time : 3–15 minutes
- Solvent : Ethanol or solvent-free conditions
Yields improve to 80–96% under microwave irradiation compared to conventional heating.
Mechanochemical (Grinding) Method
Source reports a solvent-free approach using mortar-and-pestle grinding of:
- Aldehyde
- Ethyl acetoacetate
- Urea
- Montmorillonite K10 catalyst
Reaction completion occurs within 30 minutes, yielding 85–90% of the THPM core.
Reaction Optimization Data
Table 1 compares key parameters for THPM core synthesis:
| Method | Catalyst | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Conventional reflux | Co(HSO₄)₂ | 8 hr | 16–84 | 92–95 |
| Microwave | None | 15 min | 80–96 | 98–99 |
| Mechanochemical | Montmorillonite | 30 min | 85–90 | 94–96 |
Characterization and Validation
Spectroscopic Confirmation
Elemental Analysis
Reported values for C₁₈H₁₄ClFN₄O₄:
- Calculated : C 53.42%, H 3.49%, N 13.84%
- Observed : C 53.50%, H 3.40%, N 13.90%
Challenges and Mitigation Strategies
Low Yields in Conventional Synthesis : Attributed to steric hindrance from the 4-chloro-3-nitrophenyl group. Mitigated by:
Byproduct Formation During Amidation : Controlled by:
Industrial-Scale Feasibility
Table 2 evaluates methods for large-scale production:
| Parameter | Microwave | Mechanochemical | Conventional |
|---|---|---|---|
| Energy consumption | Low | Very Low | High |
| Equipment cost | High | Low | Moderate |
| Throughput | 5–10 kg/hr | 2–5 kg/hr | 1–3 kg/hr |
Adapted from
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing agents: Potassium permanganate and chromium trioxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of the compound. In vitro evaluations conducted by the National Cancer Institute (NCI) demonstrated that this compound exhibits significant antitumor activity against various human cancer cell lines. The results indicated a mean growth inhibition (GI) value of approximately 15.72 μM, showcasing its potential as a lead compound for further development in cancer therapy .
Case Study: NCI Evaluation
In a comprehensive screening involving around sixty cancer cell lines, the compound was subjected to a single-dose assay at a concentration of M. The findings revealed an average cell growth inhibition rate (GP mean) of 12.53%, suggesting that the compound effectively hinders tumor cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicated moderate efficacy against various bacterial strains, contributing to the search for new antibacterial agents. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings could enhance its antimicrobial potency .
Anti-inflammatory Potential
In addition to its anticancer and antimicrobial properties, this tetrahydropyrimidine derivative has shown promise as an anti-inflammatory agent. Molecular docking studies indicate that it may inhibit key enzymes involved in inflammatory pathways, particularly 5-lipoxygenase (5-LOX), which is crucial in leukotriene synthesis . This suggests potential applications in treating inflammatory diseases.
Drug-like Properties
The drug-like properties of the compound were assessed using computational tools such as SwissADME, which evaluates pharmacokinetic parameters. The results indicated favorable characteristics such as good solubility and permeability, making it a suitable candidate for further drug development .
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases, thereby disrupting cell signaling and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Comparison
Structural and Conformational Differences
- Ring Puckering and Hydrogen Bonding: The target compound’s tetrahydropyrimidine ring adopts a puckered conformation influenced by the bulky 4-chloro-3-nitrophenyl group. In contrast, analogs like N-(4-Chlorophenyl)-5-[(4-Chlorophenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine () exhibit planar pyrimidine rings due to intramolecular N–H⋯N hydrogen bonds stabilizing the structure .
- Crystal Packing : Weak C–H⋯O and C–H⋯π interactions dominate in the target compound’s analogs (e.g., ), whereas derivatives with electron-withdrawing groups (e.g., nitro) show enhanced π-π stacking .
Spectroscopic and Analytical Data
- NMR Chemical Shifts : Substituents alter electronic environments. For instance, the 2-fluorophenyl group in the target compound induces deshielding in the pyrimidine ring’s protons compared to methoxy-substituted analogs (e.g., ). Regions near substituents (e.g., nitro or chloro groups) show distinct chemical shifts in $^{1}\text{H}$ and $^{13}\text{C}$ NMR .
- Elemental Analysis : Variations in substituent electronegativity (e.g., Cl vs. OCH₃) affect carbon and nitrogen content, as seen in (C: 61.44% calculated vs. 61.41% found) .
Methodological Considerations
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of tetrahydropyrimidine derivatives, as seen in and .
- Synthetic Reproducibility : POCl₃/DMF-mediated cyclization () is robust but sensitive to substituent steric effects; nitro groups may require longer reaction times .
Biological Activity
The compound 4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , with CAS number 865591-78-2 , belongs to a class of tetrahydropyrimidine derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClFN₄O₄ |
| Molecular Weight | 404.8 g/mol |
| Structural Features | Contains chloro and nitro groups, contributing to its biological activity. |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrahydropyrimidine derivatives, including the compound in focus. In vitro tests have demonstrated significant activity against various bacterial strains:
-
Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Staphylococcus pyogenes
-
Fungal Strains Tested :
- Candida albicans
- Aspergillus niger
- Aspergillus clavatus
The Minimum Inhibitory Concentration (MIC) values obtained from these studies indicate that the compound exhibits potent antibacterial and antifungal activities, comparable to established antibiotics like ciprofloxacin and griseofulvin .
Case Studies
A study focused on synthesizing novel tetrahydropyrimidines reported that derivatives similar to the compound under consideration displayed promising antibacterial properties. The synthesized compounds were tested using the National Committee for Clinical Laboratory Standards (NCCLS) protocols. Results indicated that certain derivatives had MIC values significantly lower than those of reference antibiotics, demonstrating their potential as effective antimicrobial agents .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of both electron-withdrawing (chloro and nitro groups) and electron-donating (fluorophenyl) moieties may enhance its interaction with bacterial cell membranes or specific cellular targets, leading to increased permeability and subsequent cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodology : The compound can be synthesized via acid-catalyzed cyclocondensation, similar to structurally related tetrahydropyrimidine derivatives. Key steps include:
- Reacting substituted benzaldehydes with urea derivatives and β-ketoamides under reflux in ethanol or acetone .
- Optimizing reaction conditions (e.g., temperature: 80–100°C, solvent choice, and molar ratios) to improve yield (typically 60–85%) and purity .
- Critical Parameters : Use triethylamine or acetic anhydride as catalysts to enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Employ a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons, methyl groups) and hydrogen bonding in the tetrahydropyrimidine ring .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for antimicrobial and anticancer activity using standardized protocols:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., chloro vs. nitro groups) on bioactivity using a library of analogs. For example, replacing the 2-fluorophenyl group with a morpholine moiety may alter target binding affinity .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity trends .
- Case Study : A study on N-(2-chloro-5-(trifluoromethyl)phenyl) analogs showed that electron-withdrawing groups enhance antimicrobial potency but reduce solubility, requiring formulation adjustments .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Methodology :
- Enzyme Inhibition Assays : Test inhibition of dihydrofolate reductase (DHFR) or kinases linked to cancer pathways, using fluorogenic substrates .
- Molecular Docking : Model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina, focusing on key residues (e.g., Asp81 in S. aureus gyrase) .
- Data Interpretation : Correlate docking scores (binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values to validate hypotheses .
Q. How can synthetic yields be optimized while minimizing side reactions?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (solvent polarity, temperature, catalyst loading) systematically. For example, acetone as a solvent increases yields by 15% compared to ethanol due to improved intermediate solubility .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust reaction stoichiometry to suppress their formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
